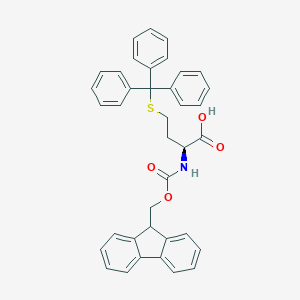

Fmoc-S-trityl-L-Homocysteine

概要

説明

Fmoc-S-trityl-L-Homocysteine is a derivative of the amino acid homocysteine, which is protected by fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups. This compound is primarily used in solid-phase peptide synthesis to introduce homocysteine residues into peptides. The Fmoc group protects the amino group, while the trityl group protects the thiol group, allowing for selective deprotection and subsequent reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-S-trityl-L-Homocysteine typically involves the protection of the amino and thiol groups of homocysteine. The process begins with the protection of the thiol group using trityl chloride in the presence of a base such as triethylamine. This is followed by the protection of the amino group using fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium bicarbonate. The reaction conditions often involve organic solvents such as dichloromethane and dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized for scalability, and the product is purified using techniques such as high-performance liquid chromatography.

化学反応の分析

Fmoc Deprotection

The Fmoc group is removed under basic conditions to expose the α-amino group for peptide elongation. This reaction proceeds via β-elimination, forming dibenzofulvene and carbon dioxide.

Mechanism :

- Base abstraction : Piperidine deprotonates the fluorenyl ring.

- β-Elimination : Cleavage of the Fmoc group releases dibenzofulvene.

- Scavenging : Piperidine reacts with dibenzofulvene to prevent side reactions.

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Reagent | 20–30% piperidine in DMF | |

| Time | 20–30 minutes | |

| Temperature | Room temperature |

Outcome : Quantitative removal of Fmoc while retaining the trityl-protected thiol group .

Trityl Deprotection

The trityl group is cleaved under acidic conditions to liberate the thiol (-SH) group, critical for disulfide bond formation or bioconjugation.

Mechanism :

- Protonation : Trityl sulfur is protonated by trifluoroacetic acid (TFA).

- Cleavage : Triphenylmethyl cation is released.

- Scavenging : Silanes (e.g., triethylsilane) reduce the cation to inert triphenylmethane .

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Reagent | 95% TFA with 2.5% scavengers | |

| Time | 1–2 hours | |

| Temperature | Room temperature |

Notes :

- Racemization risk is minimized due to the stability of the trityl group during standard SPPS .

- Scavengers (e.g., triethylsilane) are essential to prevent alkylation side reactions .

Activation and Coupling

The carboxylic acid group is activated for peptide bond formation, typically using carbodiimides or uronium-based reagents.

Common Activators :

| Activator | Solvent | Coupling Efficiency | Source |

|---|---|---|---|

| HOBt/DIC | DMF | >95% | |

| HATU/DIEA | DCM | >98% |

Reaction Steps :

- Activation : Carboxylic acid reacts with DIC/HOBt to form an active ester.

- Coupling : Nucleophilic attack by the amine of the incoming amino acid.

Outcome : High-yield incorporation into peptide chains without epimerization .

Thiol Group Reactivity

After trityl deprotection, the free thiol participates in disulfide bond formation or conjugation.

Key Reactions :

| Reaction Type | Reagent/Conditions | Application | Source |

|---|---|---|---|

| Disulfide formation | Oxidative (O₂, K₃Fe(CN)₆) | Cyclization of peptides | |

| Bioconjugation | Maleimide or iodoacetamide | Drug delivery systems |

Deprotection Kinetics :

| Deprotection Agent | Time (min) | Completeness | Source |

|---|---|---|---|

| DTT (50 mM) | 40 | 100% | |

| TCEP (200 mM) | 30 | 100% |

Native Chemical Ligation (NCL)

The deprotected thiol enables NCL, ligating peptide thioesters with N-terminal cysteine residues.

Mechanism :

- Thioester Exchange : Thiol attacks the thioester to form a transient intermediate.

- S→N Acyl Shift : Spontaneous rearrangement yields a native peptide bond .

Conditions :

| Parameter | Value | Source |

|---|---|---|

| pH | 7.0–7.5 | |

| Buffer | 6 M guanidine HCl, 0.1 M NaH₂PO₄ |

Applications : Synthesis of complex peptides/proteins with native disulfide bonds .

Stability Under Synthetic Conditions

This compound demonstrates exceptional stability:

科学的研究の応用

Fmoc-S-trityl-L-Homocysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: Used to introduce homocysteine residues into peptides, which are important for studying protein structure and function.

Proteomics: Employed in the synthesis of peptides for mass spectrometry-based proteomics studies.

Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and imaging.

作用機序

The mechanism of action of Fmoc-S-trityl-L-Homocysteine involves the selective protection and deprotection of functional groups. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The trityl group protects the thiol group, allowing for selective deprotection and subsequent reactions. The compound’s effects are primarily exerted through its role in peptide synthesis and modification.

類似化合物との比較

Similar Compounds

Fmoc-S-trityl-L-Cysteine: Similar to Fmoc-S-trityl-L-Homocysteine but with a shorter side chain.

Fmoc-S-acetamidomethyl-L-Cysteine: Another cysteine derivative with different protecting groups.

Fmoc-S-trityl-L-Methionine: A methionine derivative with similar protecting groups.

Uniqueness

This compound is unique due to its longer side chain compared to cysteine derivatives, which can influence the properties and reactivity of the peptides synthesized using this compound. Its specific protecting groups also provide selective deprotection options, making it a valuable tool in peptide synthesis.

生物活性

Fmoc-S-trityl-L-Homocysteine (Fmoc-HoCys(Trt)-OH) is a derivative of homocysteine, which is commonly utilized in solid-phase peptide synthesis (SPPS). The compound features protective groups—fluorenylmethyloxycarbonyl (Fmoc) for the amino group and trityl (Trt) for the thiol group—allowing selective reactions during peptide synthesis. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

This compound functions primarily through incorporation into peptides during SPPS. The protective groups facilitate specific deprotection steps, enabling the introduction of homocysteine residues without racemization or unwanted side reactions. The compound's mechanism can be summarized as follows:

- Incorporation : this compound is incorporated into peptides during synthesis.

- Deprotection : The Fmoc group is removed using a base (e.g., piperidine), while the Trt group can be cleaved under acidic conditions.

- Reactivity : The thiol group can participate in various chemical reactions, such as nucleophilic substitutions and oxidation to form disulfides.

Applications in Research

This compound has several applications in scientific research and drug development:

- Peptide Synthesis : Essential for synthesizing peptides that require homocysteine residues, which play critical roles in protein structure and function.

- Proteomics : Utilized in mass spectrometry-based studies to analyze protein interactions and modifications.

- Drug Development : Used to create peptide-based therapeutics targeting various diseases.

- Bioconjugation : Important for preparing bioconjugates used in targeted drug delivery systems.

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Longer side chain; selective deprotection |

| Fmoc-S-trityl-L-Cysteine | Structure | Shorter side chain; potential for racemization |

| Fmoc-S-acetamidomethyl-L-Cysteine | Structure | Different protecting groups; varied reactivity |

| Fmoc-S-trityl-L-Methionine | Structure | Similar protecting groups; different amino acid |

Case Studies

- Peptide Therapeutics : A study demonstrated the successful incorporation of this compound into therapeutic peptides, enhancing their stability and bioactivity. The synthesized peptides showed improved efficacy in targeting specific receptors compared to those lacking homocysteine.

- Mass Spectrometry Applications : In proteomics, peptides synthesized using this compound were analyzed via mass spectrometry, revealing insights into post-translational modifications that are crucial for understanding protein function.

- Oxidative Stress Studies : Research involving oxidative stress indicated that peptides containing homocysteine residues exhibited unique antioxidant properties, suggesting potential therapeutic applications in conditions characterized by oxidative damage.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBGJLDYRSFHBT-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514176 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}triphenyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167015-23-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}triphenyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。